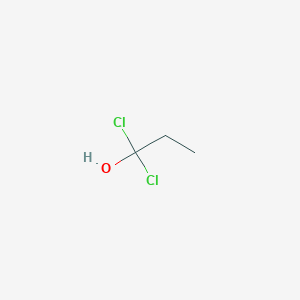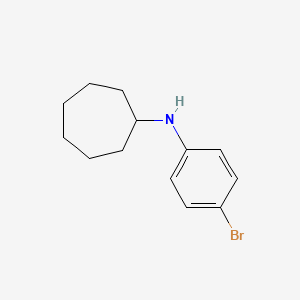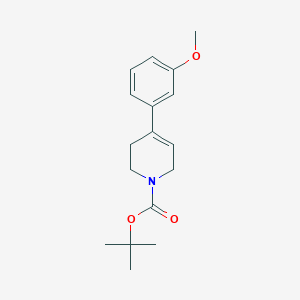
tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group and a methoxyphenyl group attached to a tetrahydropyridine ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
準備方法
The synthesis of tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves several steps, including the formation of the tetrahydropyridine ring and the introduction of the tert-butoxycarbonyl and methoxyphenyl groups. One common synthetic route involves the use of starting materials such as 4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine and tert-butyl chloroformate. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final compound.
化学反応の分析
tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The tert-butoxycarbonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine.
科学的研究の応用
tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
作用機序
The mechanism of action of tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, receptor binding, and signal transduction. These interactions result in various biological effects, which are the subject of ongoing research.
類似化合物との比較
tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate can be compared with other similar compounds, such as:
4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine: Lacks the tert-butoxycarbonyl group, resulting in different chemical properties and reactivity.
1-(tert-Butoxycarbonyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Similar structure but without the methoxy group, leading to variations in its chemical behavior and applications.
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine: The position of the methoxy group is different, affecting its reactivity and interactions.
特性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
tert-butyl 4-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(19)18-10-8-13(9-11-18)14-6-5-7-15(12-14)20-4/h5-8,12H,9-11H2,1-4H3 |
InChIキー |
JZNVZEQGENBYSX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


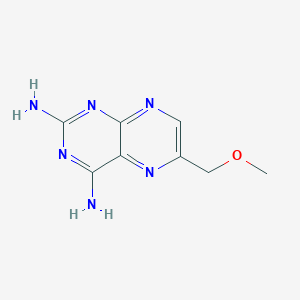

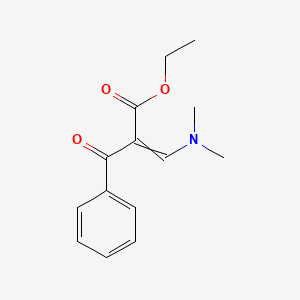
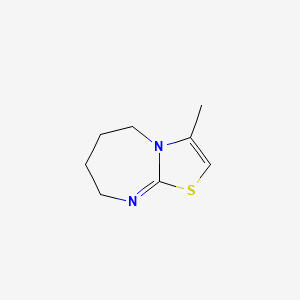
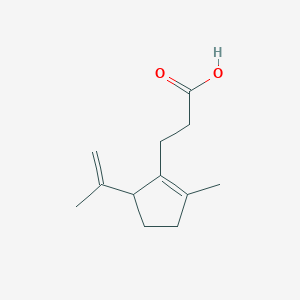
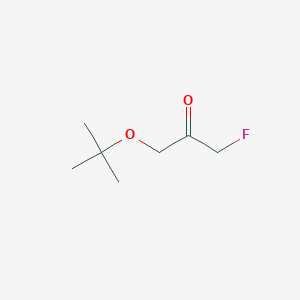
![6-Chloro-2-hydroxymethyl-3-methylimidazo[4,5-b]pyridine](/img/structure/B8674396.png)
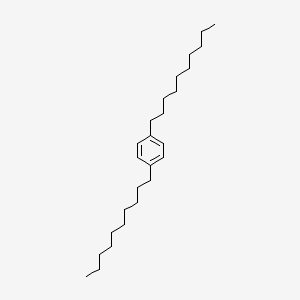
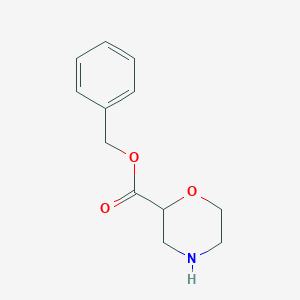
![[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B8674407.png)
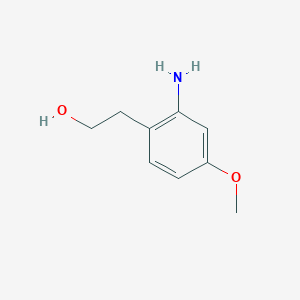
![2-amino-N-[1-(4-chlorophenyl)ethyl]benzamide](/img/structure/B8674422.png)
